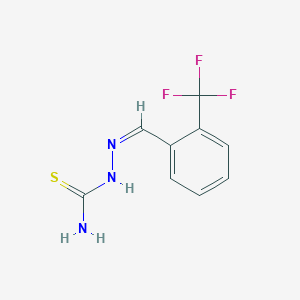
2-(Trifluoromethyl)benzaldehyde thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)benzaldehyde thiosemicarbazone is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is derived from the reaction between 2-(trifluoromethyl)benzaldehyde and thiosemicarbazide, resulting in a molecule that features both trifluoromethyl and thiosemicarbazone functional groups. These functional groups contribute to the compound’s reactivity and potential utility in diverse research areas.
Preparation Methods
The synthesis of 2-(trifluoromethyl)benzaldehyde thiosemicarbazone typically involves the condensation reaction between 2-(trifluoromethyl)benzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:
- Dissolve 2-(trifluoromethyl)benzaldehyde in ethanol.
- Add thiosemicarbazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure to obtain pure this compound .
Chemical Reactions Analysis
2-(Trifluoromethyl)benzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiosemicarbazone group to the corresponding amine or hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Trifluoromethyl)benzaldehyde thiosemicarbazone has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(trifluoromethyl)benzaldehyde thiosemicarbazone involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes, such as cathepsin B, which plays a role in cancer cell proliferation and metastasis. The compound’s ability to chelate metal ions also contributes to its biological activity, as it can interfere with metal-dependent enzymes and processes .
Comparison with Similar Compounds
2-(Trifluoromethyl)benzaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:
2-(Trifluoromethyl)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone: This compound has similar structural features but includes a fluorophenyl group, which may alter its reactivity and biological activity.
2-(Trifluoromethyl)benzaldehyde N-(3-methylphenyl)thiosemicarbazone:
These similar compounds highlight the versatility of thiosemicarbazone derivatives and their potential for further modification to enhance specific properties and activities.
Properties
Molecular Formula |
C9H8F3N3S |
|---|---|
Molecular Weight |
247.24 g/mol |
IUPAC Name |
[(Z)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C9H8F3N3S/c10-9(11,12)7-4-2-1-3-6(7)5-14-15-8(13)16/h1-5H,(H3,13,15,16)/b14-5- |
InChI Key |
IVJQRNPGHXNEJE-RZNTYIFUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC(=S)N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















